

Synthesis and characterization of BiVO4 nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth vanadium tetraoxide*

Cat. No.: *B149874*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of Bismuth Vanadate (BiVO4) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bismuth vanadate (BiVO4) nanoparticles, materials of significant interest for a range of applications including photocatalysis and biomedical uses.

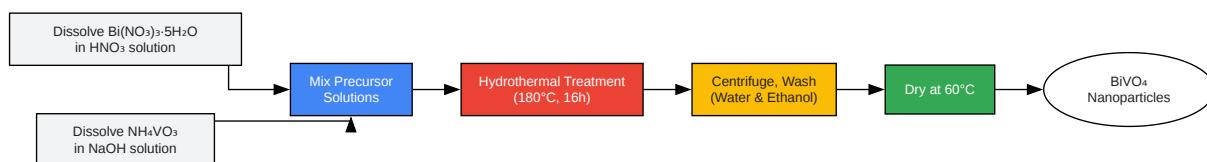
Introduction to Bismuth Vanadate (BiVO4)

Bismuth vanadate (BiVO4) is a versatile inorganic semiconductor material that has garnered considerable attention due to its unique photocatalytic properties, low toxicity, and excellent stability. It exists in several crystalline phases, with the monoclinic scheelite phase being the most photoactive under visible light irradiation, primarily due to its narrow band gap of approximately 2.4 eV.^[1] These properties make BiVO4 nanoparticles a promising candidate for various applications, including the degradation of organic pollutants, water splitting, and biomedical applications.

Synthesis Methodologies for BiVO4 Nanoparticles

Several methods have been developed for the synthesis of BiVO4 nanoparticles, each offering distinct advantages in controlling particle size, morphology, and crystallinity.^{[2][3]} Common synthesis routes include hydrothermal, sol-gel, and co-precipitation methods.

Hydrothermal Synthesis


The hydrothermal method is a widely used technique for synthesizing crystalline nanomaterials.
[4] It involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocol:

A typical hydrothermal synthesis of BiVO₄ nanoparticles involves the following steps:[5]

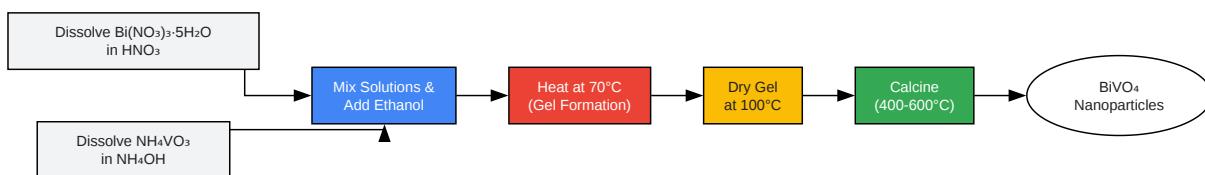
- Precursor Solution A Preparation: Dissolve 2 mmol of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of distilled water containing 4 mL of 4 mol/L nitric acid (HNO₃). Stir the solution for 30 minutes.
- Precursor Solution B Preparation: Dissolve 2 mmol of ammonium metavanadate (NH₄VO₃) in 50 mL of distilled water containing 4 mL of 2 mol/L sodium hydroxide (NaOH). Stir this solution for 30 minutes.
- Mixing and Hydrothermal Treatment: Mix the two solutions and transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at 180°C for 16 hours.
- Product Recovery: After cooling to room temperature, the yellow precipitate of BiVO₄ is collected by centrifugation, washed several times with distilled water and ethanol, and finally dried in an oven at 60°C for 12 hours.

Workflow Diagram:

[Click to download full resolution via product page](#)

Hydrothermal synthesis workflow for BiVO₄ nanoparticles.

Sol-Gel Method


The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.^[6] This method offers excellent control over the stoichiometry and purity of the final product.

Experimental Protocol:

A representative sol-gel synthesis of BiVO₄ nanoparticles is as follows:^[7]

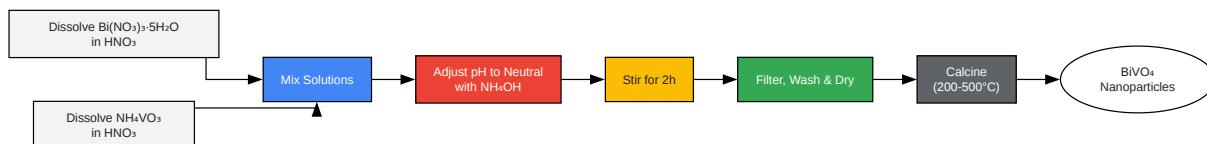
- Precursor Solution A: Dissolve 0.03 M of bismuth nitrate (Bi(NO₃)₃·5H₂O) in 50 mL of 4 M nitric acid (HNO₃).
- Precursor Solution B: Dissolve 0.03 M of ammonium vanadate (NH₄VO₃) in 50 mL of 4 M ammonium hydroxide (NH₄OH).
- Mixing and Gel Formation: Mix solutions A and B while stirring for 30 minutes to obtain a yellow solution. Add 100 mL of ethanol and heat the mixture at 70°C for 1 hour with continuous stirring. A yellow gel is formed upon the addition of deionized water and acetic acid.
- Drying and Calcination: The gel is dried at 100°C for 48 hours and then calcined at a temperature between 400-600°C for 2 hours to obtain crystalline BiVO₄ nanoparticles.^[7]

Workflow Diagram:

[Click to download full resolution via product page](#)

Sol-gel synthesis workflow for BiVO₄ nanoparticles.

Co-precipitation Method


The co-precipitation method is a simple and cost-effective technique for synthesizing BiVO₄ nanoparticles.^[1] It involves the simultaneous precipitation of bismuth and vanadate ions from a solution.

Experimental Protocol:

A typical co-precipitation synthesis is performed as follows:^[8]

- Precursor Solutions: Prepare a solution of 0.012 mol of bismuth nitrate pentahydrate in 50 mL of 2 M nitric acid. Separately, dissolve ammonium metavanadate in the same solvent.
- Precipitation: Mix the two solutions under continuous stirring at room temperature. Adjust the pH of the mixed solution to neutral by the dropwise addition of ammonium hydroxide, leading to the formation of a yellow suspension. Continue stirring for 2 hours.
- Product Recovery and Calcination: The precipitate is filtered, washed with deionized water, and dried overnight at 100°C. The resulting powder is then calcined at temperatures ranging from 200°C to 500°C for 8 hours.^[8]

Workflow Diagram:

[Click to download full resolution via product page](#)

Co-precipitation synthesis workflow for BiVO₄ nanoparticles.

Characterization of BiVO₄ Nanoparticles

A suite of analytical techniques is employed to characterize the structural, morphological, and optical properties of the synthesized BiVO₄ nanoparticles.

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure and phase purity of BiVO₄ nanoparticles. The diffraction pattern of monoclinic BiVO₄ is characterized by specific peaks, with a notable splitting of the peak around 18.5° corresponding to the (110) and (011) planes, which distinguishes it from the tetragonal phase.[9][10]

Morphological Characterization: SEM and TEM

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and agglomeration state of the nanoparticles.[11][12] SEM provides information about the surface topography, while TEM offers higher resolution images to determine the particle size and shape. For instance, SEM images can reveal sphere-like and plate-like particles.[11]

Optical Properties: UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to determine the optical absorption properties and to estimate the band gap energy of the BiVO₄ nanoparticles.[13][14] The band gap is a crucial parameter for photocatalytic applications, and for monoclinic BiVO₄, it typically falls in the range of 2.38–2.51 eV.[2]

Vibrational Properties: Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the material, which are sensitive to the crystal structure and local bonding environment. The Raman spectrum of monoclinic BiVO₄ shows characteristic peaks, with the most intense band around 826 cm⁻¹ corresponding to the symmetric V-O stretching mode.[15][16]

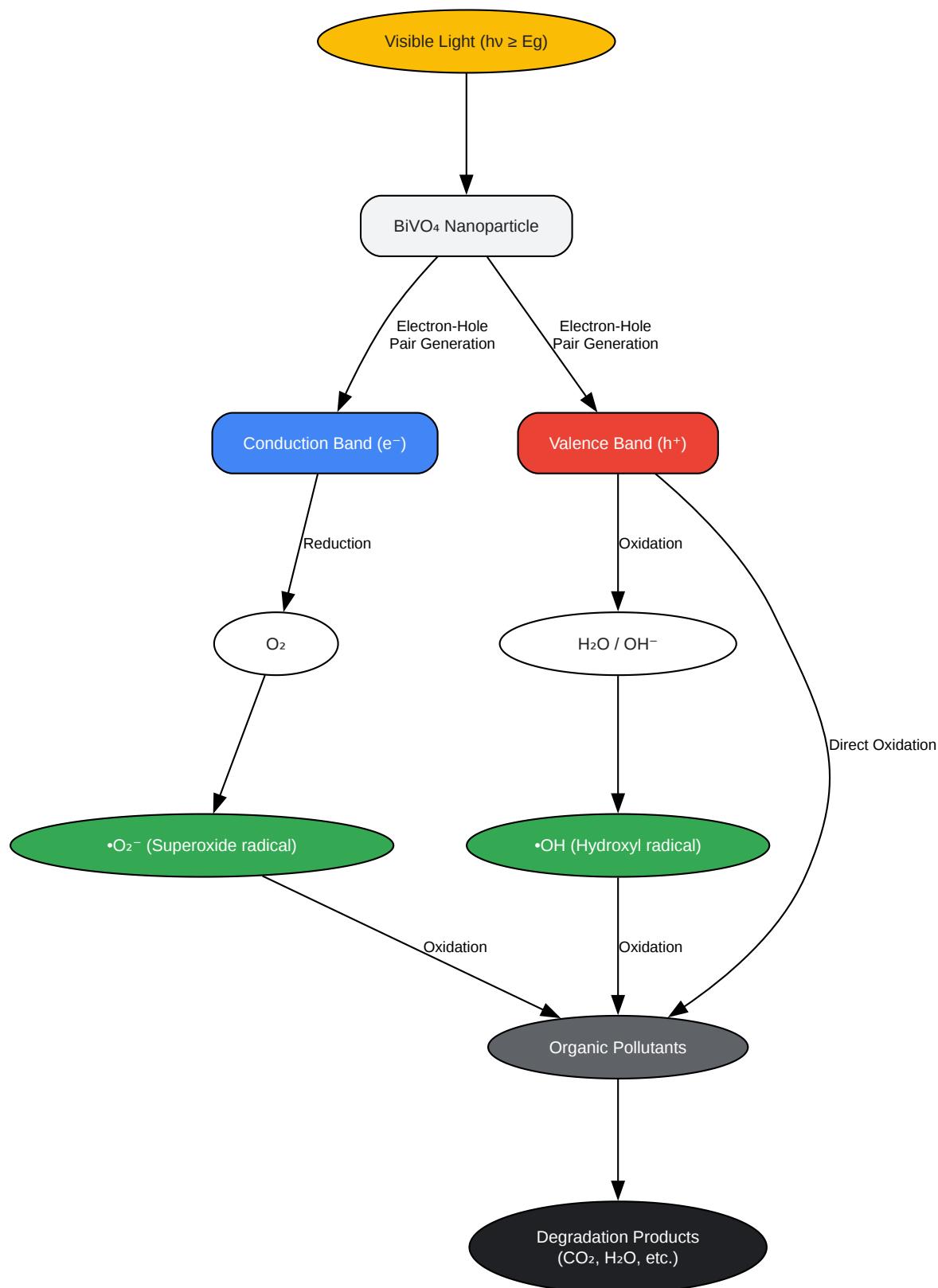
Quantitative Data Summary

The properties of BiVO₄ nanoparticles are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Optical Properties of BiVO₄ Nanoparticles Synthesized by Different Methods.

Synthesis Method	Particle Size (nm)	Band Gap (eV)	Crystalline Phase	Reference
Hydrothermal	~95	2.30	Monoclinic	[17]
Sol-Gel	300 - 1000	~2.4	Monoclinic	
Co-precipitation	11.41 - 14.71	2.07 - 2.46	Monoclinic/Tetragonal mix	[18]
Thermal Decomposition	Not specified	Not specified	Monoclinic	[11]
Ethylene Glycol-assisted	2 - 8	Not specified	Tetragonal Zircon	[19]

Table 2: Photocatalytic Performance of BiVO₄ Nanoparticles.


Synthesis Method	Pollutant	Degradation Efficiency (%)	Time (min)	Reference
Thermal Decomposition	Methylene Blue	97.2	105	[11]
Chemical Precipitation	Methylene Blue	92.25	120	[1]
Sol-Gel (modified)	Methylene Blue	~98	50	[20]
Hydrothermal	Rhodamine B	99.3	Not specified	[21]

Photocatalytic Mechanism of BiVO₄

The photocatalytic activity of BiVO₄ is initiated by the absorption of photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs.[22] These

charge carriers can then migrate to the surface of the nanoparticle and participate in redox reactions that degrade organic pollutants.

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of BiVO₄ nanoparticles for environmental applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01065K [pubs.rsc.org]
- 2. Comparative Studies on Synthesis Methods of BiVO₄ for Photoelectrochemical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Hydrothermal Synthesis of BiVO₄/MWCNTs Nanocomposites and Their Influences on the Biofilm Formation of Multidrug Resistance *Streptococcus mutans* and *Proteus mirabilis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 8. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]

- 20. Superior visible light photocatalytic performance of reticular BiVO₄ synthesized via a modified sol-gel method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Synthesis and characterization of BiVO₄ nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149874#synthesis-and-characterization-of-bivo4-nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com